

Stability and Storage of 2-Amino-4-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-tert-butylphenol

Cat. No.: B071990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **2-Amino-4-tert-butylphenol** (CAS No. 1199-46-8). The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific, in-depth stability studies on **2-Amino-4-tert-butylphenol** in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS), studies on analogous compounds, and established principles of chemical stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Amino-4-tert-butylphenol** is provided in Table 1. Understanding these properties is fundamental to designing appropriate storage and handling protocols.

Table 1: Chemical and Physical Properties of **2-Amino-4-tert-butylphenol**

Property	Value
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
Appearance	White to brown or gray crystals or powder
Melting Point	160-163 °C (lit.)
Solubility	Information not readily available in comprehensive detail. Phenols are generally soluble in organic solvents and sparingly soluble in water.

Stability Profile

While specific quantitative data from forced degradation studies on **2-Amino-4-tert-butylphenol** is not widely published, information from safety data sheets and the chemical nature of aminophenols provide a general stability profile.

General Stability: **2-Amino-4-tert-butylphenol** is considered chemically stable under standard ambient conditions (room temperature) when protected from light and air. However, like many aminophenols, it is susceptible to degradation under certain stress conditions.

Susceptibility to Degradation:

- Oxidation:** The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring makes **2-Amino-4-tert-butylphenol** susceptible to oxidation. Oxidation can be initiated by exposure to air (autoxidation), light, or oxidizing agents. This process can lead to the formation of colored impurities, likely quinone-imine or polymeric species, resulting in a discoloration of the material from white/off-white to brown or violet.[\[1\]](#)
- Photodegradation:** Exposure to light, particularly UV radiation, can promote the degradation of aminophenol compounds. This is a common degradation pathway for phenolic compounds in general.
- Thermal Stress:** While the compound has a relatively high melting point, prolonged exposure to elevated temperatures can accelerate degradation processes. Thermal degradation

studies on related compounds often show decomposition at temperatures above their melting points.

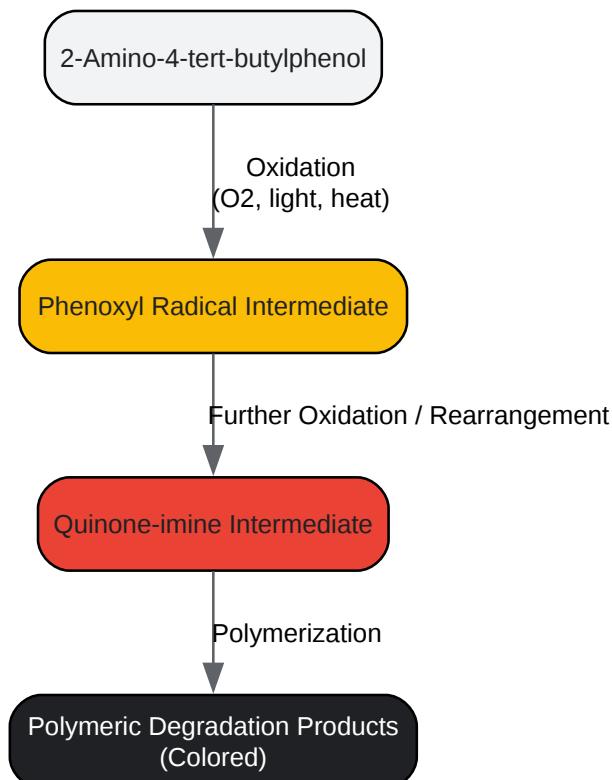
- pH: The stability of aminophenols can be pH-dependent. In solution, extremes of pH may catalyze hydrolytic or oxidative degradation.

Recommended Storage Conditions

To ensure the long-term stability and integrity of **2-Amino-4-tert-butylphenol**, the following storage conditions are recommended based on information from various safety data sheets:

Table 2: Recommended Storage Conditions for **2-Amino-4-tert-butylphenol**

Parameter	Recommendation	Rationale
Temperature	Cool place	To minimize thermal degradation and slow down potential oxidative processes.
Atmosphere	Dry, in a tightly closed container	To protect from moisture and atmospheric oxygen, which can promote oxidation. ^[2]
Light	Protect from light	To prevent photodegradation. Amber glass vials or storage in a dark place is advised.
Ventilation	Well-ventilated area	To ensure a safe storage environment, as the compound can be harmful if inhaled.
Incompatibilities	Store away from strong oxidizing agents	To prevent vigorous and potentially hazardous reactions.


Proposed Degradation Pathway

Based on the known chemistry of aminophenols, a likely degradation pathway for **2-Amino-4-tert-butylphenol** involves oxidation. The initial step is likely the formation of a phenoxy radical,

which can then undergo further reactions to form quinone-imine intermediates. These intermediates are often colored and can subsequently polymerize to form complex, dark-colored degradation products.

Below is a simplified, proposed oxidative degradation pathway.

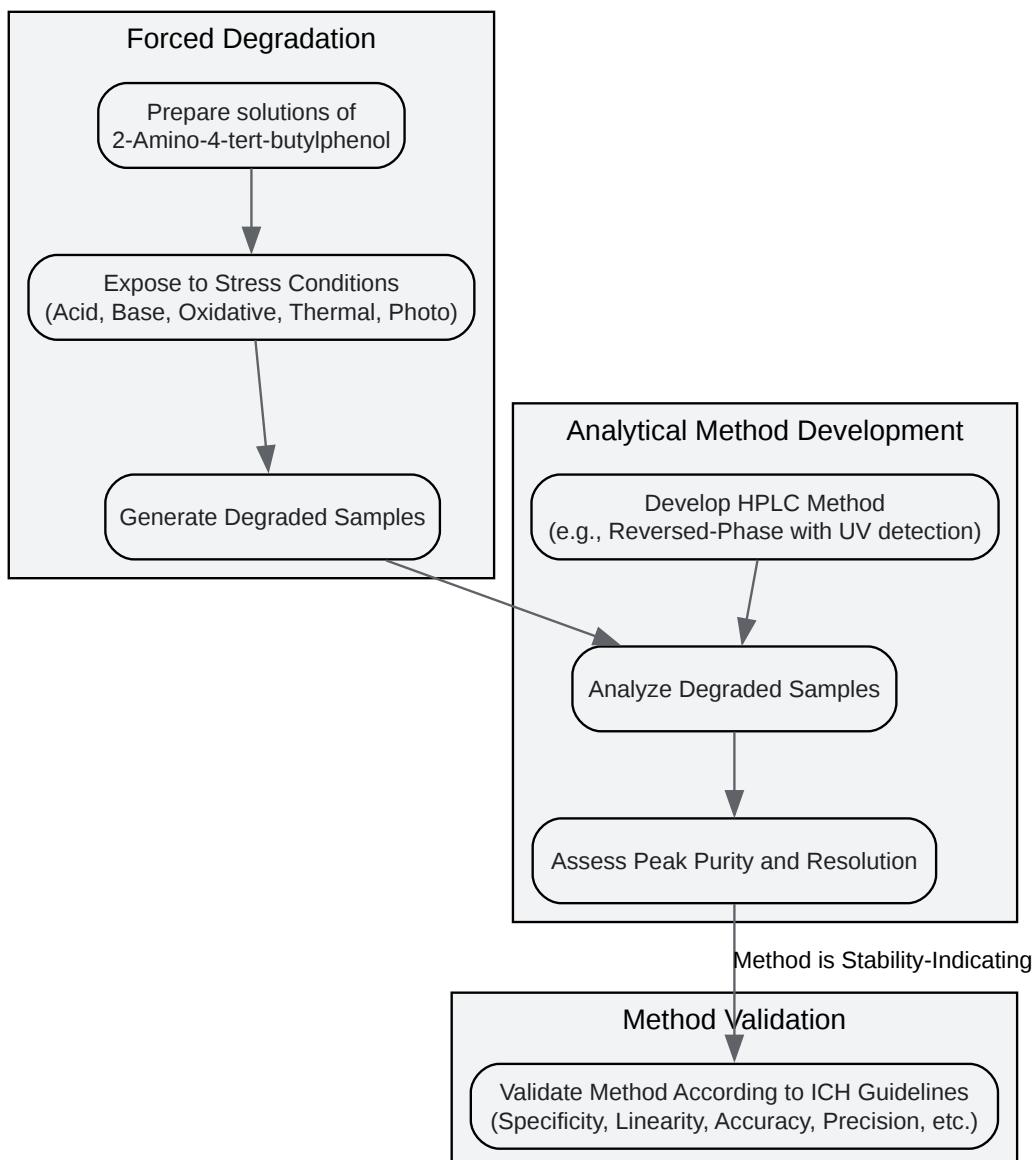
Proposed Oxidative Degradation Pathway of 2-Amino-4-tert-butylphenol

[Click to download full resolution via product page](#)

Caption: Proposed oxidative degradation pathway of **2-Amino-4-tert-butylphenol**.

Experimental Protocols for Stability Assessment (General Approach)

While specific validated stability-indicating methods for **2-Amino-4-tert-butylphenol** are not publicly available, a general approach for conducting a forced degradation study can be outlined based on regulatory guidelines and common practices in the pharmaceutical industry. The goal of such a study is to generate potential degradation products and develop an analytical method that can separate and quantify the parent compound from these degradants.


Forced Degradation Study Design:

A forced degradation study would typically involve exposing a solution of **2-Amino-4-tert-butylphenol** (e.g., in a suitable organic solvent like methanol or acetonitrile) to the following stress conditions:

- Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
- Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
- Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C) for a defined period.
- Photodegradation: Exposing the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

Workflow for Stability-Indicating Method Development:

Workflow for Development of a Stability-Indicating Method

[Click to download full resolution via product page](#)

Caption: General workflow for developing a stability-indicating analytical method.

Conclusion

Maintaining the stability of **2-Amino-4-tert-butylphenol** is critical for its effective use in research and development. Adherence to the recommended storage conditions—cool, dry, and protected from light and air—is paramount. While specific quantitative stability data is limited, the known reactivity of aminophenols suggests that oxidation is a primary degradation pathway. The implementation of a robust stability testing program, guided by the principles of forced degradation studies, is essential for any application where the purity and integrity of this compound are critical. Future studies are warranted to fully elucidate the degradation pathways and kinetics for **2-Amino-4-tert-butylphenol** under various stress conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-氨基-4-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Stability and Storage of 2-Amino-4-tert-butylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071990#stability-and-storage-conditions-for-2-amino-4-tert-butylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com